N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a component in chemical sensors and detectors
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine can be compared with other similar compounds such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares a similar phenyl group but lacks the nitro and benzoxadiazole moieties, resulting in different chemical properties and applications.
3,4-Dimethoxyphenethylamine: This compound has a simpler structure and is primarily studied for its neurotoxic effects and role as a monoamine oxidase inhibitor.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H16N4O5 |
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Molecular Weight |
344.32 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C16H16N4O5/c1-23-13-6-3-10(9-14(13)24-2)7-8-17-11-4-5-12(20(21)22)16-15(11)18-25-19-16/h3-6,9,17H,7-8H2,1-2H3 |
InChI Key |
XBAHVDMSECYOPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])OC |
Origin of Product |
United States |
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